2',4',6'-Tribenzoyloxyacetophenone
Description
2',4',6'-Tribenzoyloxyacetophenone (C₁₈H₁₈O₆, MW 330.34) is a poly-substituted acetophenone derivative featuring three benzoyloxy groups at the 2', 4', and 6' positions of the acetophenone core . This compound is characterized by its bulky aromatic substituents, which confer unique physicochemical properties, including reduced solubility in polar solvents and enhanced stability due to steric hindrance.
Properties
CAS No. |
40296-15-9 |
|---|---|
Molecular Formula |
C29H20O7 |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
(4-acetyl-3,5-dibenzoyloxyphenyl) benzoate |
InChI |
InChI=1S/C29H20O7/c1-19(30)26-24(35-28(32)21-13-7-3-8-14-21)17-23(34-27(31)20-11-5-2-6-12-20)18-25(26)36-29(33)22-15-9-4-10-16-22/h2-18H,1H3 |
InChI Key |
TUMWMBJUIXDSGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Gallacetophenone (2',3',4'-Trihydroxyacetophenone)
- Molecular Formula : C₈H₈O₄ (MW 168.15) .
- Substituents : Hydroxyl groups at 2', 3', and 4' positions.
- Key Differences: Polarity: Gallacetophenone’s hydroxyl groups increase polarity and water solubility compared to the benzoyloxy groups in 2',4',6'-tribenzoyloxyacetophenone . Reactivity: Hydroxyl groups enable hydrogen bonding and participation in redox reactions, whereas benzoyloxy groups favor esterification or hydrolysis under acidic/basic conditions .
4'-Methoxy-2,2,2-Trifluoroacetophenone
- Molecular Formula : C₉H₇F₃O₂ (MW 204.15) .
- Substituents : Methoxy group at 4' and trifluoromethyl at the acetyl position.
- Key Differences: Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing, enhancing electrophilicity at the ketone group, while benzoyloxy groups in the target compound provide steric bulk but moderate electron-withdrawing effects .
2,2',4'-Trichloroacetophenone
- Molecular Formula : C₈H₅Cl₃O (MW 223.48) .
- Substituents : Chlorine atoms at 2, 2', and 4' positions.
- Key Differences: Reactivity: Chlorine substituents are smaller and less sterically hindered than benzoyloxy groups, enabling faster nucleophilic substitution reactions . Toxicity: Chlorinated acetophenones are associated with higher environmental toxicity compared to benzoyloxy derivatives .
3'-(2'',3'',6''-Trigalloylglucosyl)-Phloroacetophenone
- Substituents: Trigalloylglucosyl moiety attached to a phloroacetophenone core.
- Key Differences :
- Solubility : The glycosyl group enhances water solubility, while the benzoyloxy groups in the target compound promote lipophilicity .
- Biological Activity : Glycosylated derivatives often exhibit enhanced bioavailability and biological targeting, whereas benzoyloxy derivatives may serve as prodrugs requiring enzymatic cleavage .
Research Implications
The substitution pattern on the acetophenone core critically determines applications. For example:
- Benzoyloxy derivatives like 2',4',6'-tribenzoyloxyacetophenone are ideal for photostable coatings or controlled-release systems due to their stability .
- Hydroxyl-rich analogs (e.g., Gallacetophenone) are preferred in antioxidant or metal-chelating applications .
- Fluorinated or chlorinated derivatives are leveraged in pharmaceuticals and agrochemicals for their electronic and metabolic properties .
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